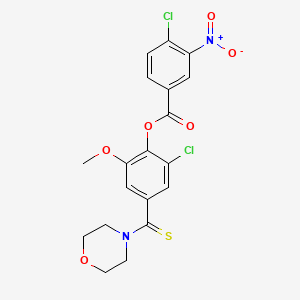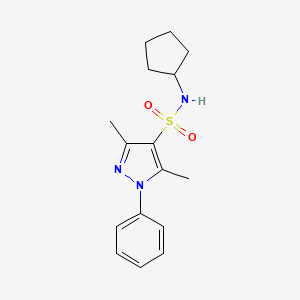![molecular formula C17H11F3N2O3 B12494036 N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide](/img/structure/B12494036.png)
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide is a complex organic compound characterized by the presence of a phthalimide group, a trifluoromethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a trifluoromethylated acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, its trifluoromethyl group can enhance binding affinity and selectivity towards certain enzymes, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C17H11F3N2O3 |
|---|---|
Molecular Weight |
348.28 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-phenylacetamide |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)16(25)21(11-6-2-1-3-7-11)10-22-14(23)12-8-4-5-9-13(12)15(22)24/h1-9H,10H2 |
InChI Key |
KDCZQSKCOBKEQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(butan-2-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12493959.png)
![N-(2-ethoxyphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B12493960.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12493972.png)

![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493982.png)
![N-{[4-methyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493987.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,5-dichloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12493988.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12493991.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl chloroacetate](/img/structure/B12493995.png)

![4-{2-[(2,4,6-Trimethylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B12494002.png)
![3-[butyl(methyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B12494007.png)
![Ethyl [5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12494013.png)
![1-{2-[(2-Ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12494017.png)
